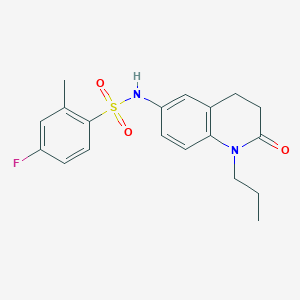

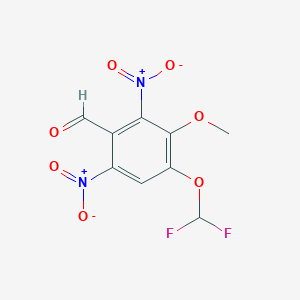

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(Difluoromethoxy)nitrobenzene” is similar to the one you’re asking about . It has a linear formula of F2CHOC6H4NO2 and a molecular weight of 189.12 . It can be synthesized by reacting 4-nitrophenol with KOH, water, and methanol .

Synthesis Analysis

A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the compound “4-(Difluoromethoxy)phenyl isocyanate” has a CAS number of 58417-15-5 .

Aplicaciones Científicas De Investigación

Solid Phase Organic Synthesis

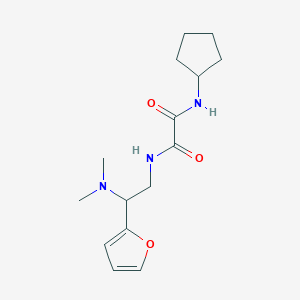

4-Hydroxybenzaldehyde derivatives, closely related to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, have been studied for their potential use as linkers in solid phase organic synthesis. These derivatives enable the synthesis of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, demonstrating versatility in organic synthesis (Swayze, 1997).

Chemosensors for Iron Ions

Diphenylether based derivatives, including compounds similar to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, show high selectivity as chemosensors for Fe3+ ions. Their fluorescence properties change upon complexation with Fe3+, making them useful in spectrofluorimetric and electrochemical studies (Sharma, Chhibber, & Mittal, 2015).

Reductive Electrophilic Substitution

Protected derivatives of 3,4,5-trimethoxybenzaldehyde, structurally related to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, can undergo regioselective removal and substitution under electron transfer conditions. This process is significant in the context of creating diverse electrophilic compounds (Azzena et al., 1992).

Synthesis of Fluorinated Analogues

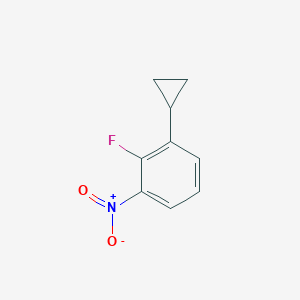

Fluorinated benzaldehydes, including those related to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, have been synthesized for use in the creation of fluoro-substituted stilbenes. These compounds are notable in the study of anticancer properties, as they retain cell growth inhibitory properties (Lawrence et al., 2003).

Molecular Docking Investigations

4-Methoxybenzaldehyde derivatives, including compounds akin to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, have been studied for their structural and electronic properties. These compounds have shown potential in molecular docking behaviors, especially in interactions with enzymes like Tyrosinase, which is crucial in food chemistry and biochemistry (Ghalla et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O7/c1-19-8-6(20-9(10)11)2-5(12(15)16)4(3-14)7(8)13(17)18/h2-3,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSZUUZZFLJRGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1[N+](=O)[O-])C=O)[N+](=O)[O-])OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2706065.png)

![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)

![N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2706068.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2706074.png)

amino}-2-methylpropanoic acid](/img/structure/B2706075.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2706076.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]piperidine-4-carboxamide](/img/structure/B2706081.png)

![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2706084.png)